Papaveroline

Catalog No.
S630519
CAS No.
574-77-6
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Papaveroline

CAS Number

574-77-6

Product Name

Papaveroline

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2

InChI Key

MXQKCNCLQIHHJA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O

Synonyms

1-(3,4-dihydroxybenzyl)isoquinoline-6,7-diol, HBr of papaveroline, papaveroline

Canonical SMILES

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O

Description

Papaveroline is a member of isoquinolines.

Vasodilation and Blood Flow Enhancement

Papaverine's primary function lies in relaxing smooth muscle cells in blood vessels, leading to vasodilation. This translates to increased blood flow in coronary, cerebral, and pulmonary arteries (). This property has been studied in the context of conditions like:

  • Erectile dysfunction: Papaverine's ability to improve blood flow is being investigated for its potential role in managing erectile dysfunction ().
  • Postoperative vasospasms: Vasospasms, a narrowing of blood vessels after surgery, can impede blood flow. Research suggests papaverine might be helpful in preventing these spasms ().

Papaveroline, chemically known as 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, is an alkaloid derived from the opium poppy, Papaver somniferum. It is structurally related to papaverine and is characterized by its unique isoquinoline framework. This compound is notable for its potential therapeutic applications and biological activities, particularly in the central nervous system.

Papaveroline can undergo various chemical transformations, including:

  • Dehydrogenation: This reaction converts tetrahydropapaverine to papaverine, which shares a similar structure but exhibits different biological properties. The dehydrogenation typically involves catalytic processes using palladium or other noble metals under controlled conditions .
  • Cyclization: The synthesis of papaveroline often involves cyclization reactions where precursors like homoveratroyl chloride react with amines to form the isoquinoline structure .
  • Halogenation: Bromination of papaveroline can yield brominated derivatives, which may exhibit enhanced biological activity or altered pharmacological properties .

Papaveroline exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Neuromodulation: Studies indicate that papaveroline may influence neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
  • Vasodilation: Similar to its structural analogs, papaverine and other isoquinolines, papaveroline may have vasodilatory effects, making it a candidate for cardiovascular therapies.

The synthesis of papaveroline can be achieved through several methods:

  • Pictet–Finkelstein Synthesis: This classical method involves the condensation of 3,4-dimethoxyphenethylamine with homoveratroyl chloride followed by cyclization using phosphorus oxychloride .
  • Bischler-Napieralski Reaction: This method utilizes the cyclization of an amide precursor to form the isoquinoline structure .
  • Alternative Synthetic Routes: Recent advancements have introduced new synthetic pathways that reduce the number of steps required and improve yields. These include using chloromethylated veratrole as a starting material for shorter synthesis routes .

Papaveroline's applications span various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated for potential use in treating neurological disorders and as an antioxidant agent.
  • Research: It serves as a model compound in studies related to alkaloid biosynthesis and pharmacology.
  • Chemical Intermediates: Papaveroline can be used as an intermediate in the synthesis of other bioactive compounds.

Research indicates that papaveroline interacts with various biological targets:

  • Receptor Binding: Studies have shown that it may bind to dopamine receptors, influencing dopaminergic signaling pathways .
  • Metabolic Pathways: Investigations into its metabolic fate reveal that it can be transformed into other biologically active compounds within plant systems, highlighting its role in the biosynthesis of related alkaloids .

Papaveroline shares structural similarities with several other compounds derived from the opium poppy and related alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructureBiological ActivityUnique Features
Papaverine1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolineVasodilator; smooth muscle relaxantMore potent in vasodilation
Tetrahydropapaverine1-(3,4-dimethoxybenzyl)-6,7-dihydroxyisoquinolinePrecursor for papaverineIntermediate in biosynthesis
Papaveraldine1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinolineAntioxidant; potential anticancerCan be reduced to papaverine

Papaveroline stands out due to its specific structural modifications and resultant biological activities that differentiate it from closely related compounds. Its unique interactions with neurotransmitter systems also suggest potential therapeutic avenues not fully explored in similar alkaloids.

Molecular Formula and IUPAC Nomenclature

Papaveroline possesses the molecular formula C₁₆H₁₃NO₄, representing a benzylisoquinoline alkaloid with a molecular weight of 283.28 grams per mole [1] [2]. The compound exhibits a monoisotopic mass of 283.084458 daltons, confirming its precise atomic composition [2]. The Chemical Abstracts Service has assigned the registry number 574-77-6 to this compound, establishing its unique chemical identity [1] [3].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol [1] [2]. Alternative systematic names include 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol and 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl] [2] [3]. The compound is also recognized by various international nomenclature systems, including the German designation 1-(3,4-Dihydroxybenzyl)-6,7-isochinolindiol and the French nomenclature 1-(3,4-Dihydroxybenzyl)-6,7-isoquinoléinediol [2].

The International Chemical Identifier for papaveroline is InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 [1]. The corresponding International Chemical Identifier Key is MXQKCNCLQIHHJA-UHFFFAOYSA-N, providing a unique alphanumeric identifier for database searches [1] [4].

PropertyValueReference
Molecular FormulaC₁₆H₁₃NO₄ [1] [2]
Molecular Weight283.28 g/mol [1] [2]
Chemical Abstracts Service Number574-77-6 [1] [3]
International Union of Pure and Applied Chemistry Name1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol [1] [2]
International Chemical Identifier KeyMXQKCNCLQIHHJA-UHFFFAOYSA-N [1] [4]

Stereochemical Configuration and Isomerism

Papaveroline demonstrates distinctive stereochemical characteristics that distinguish it from related benzylisoquinoline alkaloids [4]. The compound exhibits achiral stereochemistry with zero defined stereocenters, indicating the absence of asymmetric carbon atoms that would generate enantiomeric forms [4]. This structural feature is confirmed by the National Center for Advancing Translational Sciences database, which classifies papaveroline as having no optical activity and zero defined stereocenters [4].

The stereochemical analysis reveals that papaveroline contains zero undefined atom stereocenters and zero defined bond stereocenters [1]. Additionally, the compound exhibits zero undefined bond stereocenters, confirming the absence of geometric isomerism around double bonds [1]. The formal charge of the molecule is zero, and the compound exists as a single covalently-bonded unit [1].

Research into related tetrahydropapaveroline derivatives has demonstrated the importance of stereochemistry in biological activity [5] [6]. Studies examining the racemic form and individual enantiomers of tetrahydropapaveroline revealed that the stereochemical configuration significantly influences the pattern of O-methylation in biological systems [6]. The racemic and R-(+)-enantiomer of tetrahydropapaveroline underwent mono-O-methylation predominantly at the 7 and 3' positions, while the S-(-)-enantiomer exhibited mono-O-methylation equally at the 6, 7, and 3' positions [6].

The structural relationship between papaveroline and papaverine demonstrates important differences in hydroxylation patterns [7]. Papaverine, when treated with four equivalents of hydroiodic acid at 126 degrees Celsius, yields papaveroline as one of the products through demethylation of methoxy groups to hydroxyl groups [7]. This transformation confirms the structural relationship between these isoquinoline alkaloids while maintaining the same carbon skeleton framework [7].

Stereochemical PropertyValueReference
Defined Stereocenters0 [4]
Optical ActivityNone [4]
Undefined Atom Stereocenters0 [1]
Defined Bond Stereocenters0 [1]
Undefined Bond Stereocenters0 [1]
Formal Charge0 [1]

Crystallographic and Conformational Analysis

The crystallographic and conformational properties of papaveroline have been characterized through computational modeling and spectroscopic analysis [1]. The compound exhibits a topological polar surface area of 93.8 square angstroms, indicating significant hydrogen bonding potential due to the presence of multiple hydroxyl groups [1]. The molecular complexity index, calculated using the Cactvs algorithm, is 353, reflecting the intricate arrangement of the isoquinoline ring system with substituent groups [1].

Computational conformational analysis reveals that papaveroline contains 21 heavy atoms arranged in a rigid isoquinoline framework with a flexible benzyl substituent [1]. The compound exhibits two rotatable bonds, corresponding to the methylene bridge connecting the isoquinoline core to the dihydroxybenzyl group [1]. This structural flexibility allows for conformational changes that may influence biological interactions and molecular recognition processes [1].

The hydrogen bonding characteristics of papaveroline are determined by the presence of four hydrogen bond donor groups and five hydrogen bond acceptor groups [1]. The hydroxyl groups at positions 3, 4, 6, and 7 serve as hydrogen bond donors, while the nitrogen atom in the isoquinoline ring and the oxygen atoms in the hydroxyl groups function as hydrogen bond acceptors [1]. The calculated logarithm of the partition coefficient (XLogP3-AA) is 2.6, indicating moderate lipophilicity that balances hydrophilic and hydrophobic interactions [1].

Nuclear magnetic resonance spectroscopic studies of related papaverine compounds provide insights into the conformational behavior of isoquinoline alkaloids [8] [9]. Carbon-13 nuclear magnetic resonance analysis of papaverine hydrochloride demonstrates characteristic chemical shifts for the isoquinoline ring system and methoxy substituents [9]. The aromatic carbons exhibit chemical shifts ranging from 105.5 to 156.5 parts per million, while the methyl carbons of methoxy groups appear at 55.4 to 56.7 parts per million [9].

Infrared spectroscopic analysis of papaveroline derivatives reveals characteristic absorption bands corresponding to specific functional groups [10]. The hydroxyl functionality exhibits strong absorption bands around 3437 wavenumbers, confirming the presence of free hydroxyl groups that distinguish papaveroline from its methoxylated analogs [10]. These spectroscopic signatures provide valuable information for structural confirmation and purity assessment of papaveroline samples [10].

Conformational PropertyValueReference
Topological Polar Surface Area93.8 Ų [1]
Heavy Atom Count21 [1]
Rotatable Bond Count2 [1]
Hydrogen Bond Donors4 [1]
Hydrogen Bond Acceptors5 [1]
XLogP3-AA2.6 [1]
Molecular Complexity353 [1]

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

283.08445790 g/mol

Monoisotopic Mass

283.08445790 g/mol

Heavy Atom Count

21

UNII

A0CR5J8X17

Related CAS

23740-74-1 (HBr)

Other CAS

23740-74-1
574-77-6

Dates

Last modified: 02-18-2024

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